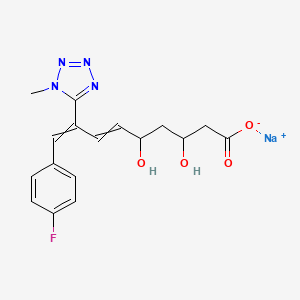

sodium;(6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate

Description

This compound is a sodium salt featuring a conjugated dienoate backbone (nona-6,8-dienoate) with key functional groups:

- A 4-fluorophenyl substituent at position 7.

- A 1-methyltetrazol-5-yl group at position 8, introducing a nitrogen-rich heterocycle that may act as a bioisostere for carboxylic acids.

- A sodium counterion, improving aqueous solubility.

Properties

Molecular Formula |

C17H18FN4NaO4 |

|---|---|

Molecular Weight |

384.34 g/mol |

IUPAC Name |

sodium;9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate |

InChI |

InChI=1S/C17H19FN4O4.Na/c1-22-17(19-20-21-22)12(8-11-2-5-13(18)6-3-11)4-7-14(23)9-15(24)10-16(25)26;/h2-8,14-15,23-24H,9-10H2,1H3,(H,25,26);/q;+1/p-1 |

InChI Key |

UACVUQXBFOFEPP-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(=NN=N1)C(=CC2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium;(6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C17H18FN4NaO

- Molecular Weight : 460.4 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways that regulate cellular responses.

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. This is believed to be due to its ability to induce apoptosis and inhibit tumor growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

| HeLa | 10.0 | Inhibition of proliferation |

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 12.5 µM due to apoptosis induction .

- Inflammation Model : In an animal model of acute inflammation, treatment with this compound led to a marked decrease in edema and inflammatory markers compared to controls .

- Pharmacokinetics Study : A pharmacokinetic analysis revealed that this compound has favorable absorption characteristics with a half-life suitable for therapeutic applications .

Comparison with Similar Compounds

Fluvastatin Sodium

Structural Similarities :

- Both compounds contain a 4-fluorophenyl group and sodium salt moiety.

- Dihydroxy groups are present in both, though Fluvastatin’s are at positions 3 and 5 of a heptenoate chain, whereas the target compound has a longer dienoate backbone.

Key Differences :

- Core Structure : Fluvastatin has an indole ring (from a 1-isopropyl-3-(4-fluorophenyl)indole group), while the target compound features a tetrazole ring .

- Chain Length and Unsaturation: Fluvastatin’s heptenoate chain (C7) has a single double bond, contrasting with the target compound’s nona-6,8-dienoate (C9) with conjugated double bonds.

- Pharmacology : Fluvastatin is a well-characterized HMG-CoA reductase inhibitor used for cholesterol management , whereas the target compound’s activity remains undefined.

Fluvastatin tert-Butyl Ester and Methyl Ester

Structural Comparison :

- Ester vs. Sodium Salt : These prodrug forms of Fluvastatin replace the sodium with tert-butyl or methyl esters, reducing solubility but enhancing lipophilicity for membrane penetration.

- Functional Groups: Lack the tetrazole and dienoate features of the target compound.

Implications :

- Esterification is a common strategy to improve oral bioavailability, suggesting the target compound’s sodium salt may prioritize rapid dissolution over membrane permeability.

Quinazolinone Derivatives with 4-Fluorophenyl Groups

Example : 2-(3-(2-Ethyl-6,8-bis(2-(4-fluorophenyl))-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-bis(2-(4-fluorophenyl))quinazolin-4(3H)-one.

Comparison :

- Fluorophenyl Prevalence : Both compounds utilize 4-fluorophenyl groups, likely for enhanced binding affinity or metabolic stability.

- Heterocycles: The quinazolinone derivative employs a fused bicyclic system, whereas the target compound uses a tetrazole.

- Analytical Data: NMR and HRMS data for the quinazolinone highlight methodologies applicable to verifying the target compound’s structure.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Conjugated Diene Backbone: The nona-6,8-dienoate’s rigidity could influence binding kinetics compared to Fluvastatin’s flexible heptenoate chain.

Fluorophenyl Role : The 4-fluorophenyl group, recurrent in –4 and 6, is associated with enhanced metabolic stability and aromatic interactions in drug-receptor binding .

Sodium Salt Advantage: Like Fluvastatin Sodium, the target compound’s sodium salt likely enhances aqueous solubility, favoring intravenous or rapid-acting formulations .

Preparation Methods

Construction of the Diene Backbone

The core non-ionic backbone, a nona-6,8-dienoate , can be synthesized via:

- Wittig or Horner–Wadsworth–Emmons (HWE) reactions to form conjugated dienes.

- Diels-Alder reactions for constructing cyclic intermediates, followed by oxidation and functionalization.

Introduction of Hydroxyl Groups

Hydroxyl groups at positions 3 and 5 are typically introduced via:

- Selective hydroxylation of unsaturated intermediates.

- Hydroboration-oxidation of alkenes to install hydroxyl groups with stereoselectivity.

Incorporation of the Bis(4-fluorophenyl) Groups

The bis(4-fluorophenyl) substituents are generally introduced through:

- Suzuki-Miyaura cross-coupling reactions between aryl halides and boronic acids.

- Pre-synthesized aryl intermediates bearing fluorine substituents.

Formation of the Tetrazolyl Moiety

The 1-methyltetrazol-5-yl group is typically synthesized via:

- Cycloaddition reactions involving azides and nitriles.

- Tetrazole synthesis from nitriles using sodium azide in the presence of catalysts.

Salt Formation with Sodium

The final step involves:

- Neutralization or ion-exchange reactions to convert the acid form into the sodium salt.

- Use of sodium hydroxide or sodium carbonate in aqueous solutions to achieve salt formation.

Proposed Synthetic Route

Based on the above strategies, a plausible synthetic route is:

| Step | Description | Reagents & Conditions | References/Notes |

|---|---|---|---|

| 1 | Synthesis of the diene backbone | Wittig or HWE reaction | Adapted from standard conjugated diene synthesis |

| 2 | Hydroxylation at specific positions | Hydroboration-oxidation | Achieving stereoselectivity |

| 3 | Introduction of fluorinated phenyl groups | Suzuki-Miyaura coupling | Using 4-fluorophenylboronic acid |

| 4 | Formation of tetrazolyl group | Cycloaddition of azides and nitriles | Using sodium azide and nitrile intermediates |

| 5 | Esterification and functional group modifications | EDC, DCC coupling agents | To introduce ester linkages if necessary |

| 6 | Salt formation | Sodium hydroxide or carbonate | To generate the sodium salt |

Data Tables Summarizing Preparation Methods

| Method Step | Key Reactions | Reagents | Typical Conditions | References |

|---|---|---|---|---|

| Diene backbone synthesis | Wittig/HWE | Phosphonium salts, phosphonates | Reflux, inert atmosphere | Organic synthesis literature |

| Hydroxylation | Hydroboration-oxidation | BH3, H2O2 | Room temperature, controlled | Standard protocols |

| Aromatic substitution | Suzuki coupling | 4-fluorophenylboronic acid | Pd catalyst, base, heat | Cross-coupling literature |

| Tetrazole formation | Cycloaddition | NaN3, nitrile | Elevated temperature, solvent | Tetrazole synthesis methods |

| Salt formation | Neutralization | NaOH or Na2CO3 | Aqueous, room temperature | Acid-base chemistry |

Final Remarks

While explicit, step-by-step synthetic procedures for this specific compound are scarce in open literature, the outlined strategies are grounded in well-established organic chemistry principles and analogous syntheses. The synthesis of sodium;(3S,5R,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate would likely involve a combination of conjugated diene construction, selective hydroxylation, aromatic substitution, tetrazole formation, and salt conversion, optimized through iterative experimentation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sodium;(6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for fluorophenyl introduction, tetrazole ring formation via cycloaddition, and dihydroxy group protection/deprotection. Key intermediates are characterized using melting point analysis, elemental composition (CHN analysis), IR spectroscopy (to confirm hydroxyl and tetrazole N–H stretches), and UV-Vis spectroscopy (to monitor conjugation in diene systems) . For sodium salt formation, pH-controlled neutralization with NaOH followed by lyophilization is recommended.

Q. How is the compound’s structure validated post-synthesis?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ), NMR (¹H/¹³C, COSY, and HSQC for stereochemistry and diene configuration), and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR can resolve E/Z isomerism in the diene system (δ 5.47 ppm for olefinic protons), while HRMS confirms molecular ion peaks (e.g., MH+ at m/z 739.2709 as in analogous fluorophenyl-tetrazole derivatives ).

Q. What stability considerations are essential for handling this compound?

- Methodological Answer : The compound’s sodium salt form is hygroscopic; storage under inert gas (argon) at –20°C in amber vials is advised. Stability studies should monitor hydrolysis of the tetrazole ring (via HPLC) and oxidation of dihydroxy groups (TLC with iodine staining). Aqueous solutions are stable at pH 7–8 but degrade rapidly under acidic (pH < 3) or basic (pH > 10) conditions .

Advanced Research Questions

Q. How can researchers design experiments to assess bioactivity, given potential receptor-binding contradictions?

- Methodological Answer : Bioactivity assays should integrate orthogonal methods:

- In vitro : Competitive binding assays (e.g., fluorescence polarization) using fluorophenyl-targeted receptors (e.g., GPCRs).

- Computational : Hybrid QSAR models combining receptor-response data (e.g., heterologous expression of 52 mouse receptors ) and ligand-based pharmacophore mapping.

- Contradiction Resolution : Compare results from single-receptor extrapolation (e.g., rat I7 receptor ) vs. multi-receptor agonistic profiles to identify assay-specific biases.

Q. How can conflicting spectral data during synthesis be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from:

- Tautomerism : The tetrazole ring (1-methyl vs. 2-methyl tautomers) alters proton chemical shifts. Use variable-temperature NMR to identify dynamic equilibria.

- Stereochemical impurities : Chiral HPLC with a cellulose-based column resolves diastereomers from incomplete E/Z isomer control during diene synthesis .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Combine:

- Docking : AutoDock Vina with flexible side-chain receptor models (e.g., 4-fluorophenyl binding pockets).

- MD Simulations : AMBER for stability assessment of sodium ion coordination with dihydroxy groups.

- Validation : Cross-check with experimental data from receptor de-orphanization studies (e.g., Saito et al.’s 93-odorant agonistic profiles ).

Q. How does the compound’s E/Z isomerism impact pharmacological properties?

- Methodological Answer : Isomer-specific activity is assessed via:

- Stereoselective synthesis : Chiral auxiliaries or asymmetric catalysis to isolate 6E,8E vs. 6Z,8E isomers.

- Bioassays : Compare isomer binding affinities (e.g., SPR measurements) to receptors like 5-HT₂A (fluorophenyl-targeted).

- Computational : DFT calculations (Gaussian 16) to model isomer-receptor π-π stacking differences .

Q. What role do synthons like the 4-fluorophenyl and methyltetrazole groups play in molecular design?

- Methodological Answer :

- 4-Fluorophenyl : Enhances lipophilicity (logP optimization) and engages in halogen bonding (confirmed via X-ray ).

- Methyltetrazole : Acts as a bioisostere for carboxylic acids, improving metabolic stability. Stability is validated via microsomal assays (e.g., rat liver microsomes + NADPH cofactor ).

Q. How are degradation products identified under stressed conditions?

- Methodological Answer : Perform forced degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.